TAPC offers several advantages that make it a valuable material for OLED research:
Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-, also known by its CAS number 58473-78-2, is a complex organic compound characterized by its unique molecular structure comprising 46 carbon atoms, 46 hydrogen atoms, and 2 nitrogen atoms (C46H46N2). This compound features a cyclohexylidene group linked to two N,N-bis(4-methylphenyl)amine moieties, which contribute to its stability and functional properties. It is typically encountered as a solid powder and exhibits notable thermal and chemical stability, making it suitable for various applications in organic electronics and materials science .
TAPC's primary function lies in its ability to transport holes within an OLED device. The conjugated structure, containing the central double bond and aromatic rings, facilitates the movement of positively charged holes away from the anode (positive electrode) towards the emissive layer in the OLED []. This efficient hole transport contributes to the overall electroluminescence (light emission) process within the device [].
Limited data exists regarding the specific hazards associated with TAPC. However, as with most organic compounds, it is recommended to handle TAPC with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to potential skin irritation and respiratory issues upon inhalation [].
The chemical reactivity of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- is largely dictated by the amine functional groups present in its structure. Key reactions include:
These reactions are significant in synthesizing derivatives that may enhance the compound's properties for specific applications .
The synthesis of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- can be achieved through several methods:
These methods are designed to optimize yield and purity while minimizing by-products .
Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- has several applications:
These applications highlight its versatility in advanced material science .
Interaction studies involving Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- are essential for understanding its behavior in various environments. These studies typically focus on:
These studies are crucial for optimizing its use in practical applications .
Several compounds share structural similarities with Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-. The following table highlights some of these compounds along with their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzenamine | C6H7N | Simple amine structure; less bulky |
N,N-Diethyl-p-toluidine | C12H17N | Commonly used in dye production; lower thermal stability |
Bis(4-methylphenyl)amine | C13H15N | Lacks cyclohexylidene group; different electronic properties |
4,4'-Diaminodiphenylsulfone | C12H14N2O2S | Contains a sulfone group; used in pharmaceuticals |
Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- stands out due to its unique cyclohexylidene linkage which enhances its thermal stability and charge transport capabilities compared to simpler amines and diamines .
The crystallographic characterization of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-] reveals complex structural features that significantly influence its material properties. Crystal structure analysis has been conducted using single-crystal X-ray diffraction methods, providing detailed insights into the molecular arrangement and intermolecular interactions [4].
The compound crystallizes in triclinic space group P-1, with two molecules in the asymmetric unit [4]. The crystal structure demonstrates that the central cyclohexyl ring adopts a chair conformation, which is the most stable configuration for six-membered saturated rings [5] [6]. In this chair conformation, the cyclohexane ring exhibits minimal angle strain, with all carbon-carbon-carbon bond angles maintained at approximately 109.5°, consistent with tetrahedral sp³ hybridization [6].
The conformational behavior of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-] is dominated by the flexibility of the central cyclohexyl linker and the rotational freedom around the carbon-nitrogen bonds connecting the triphenylamine moieties. The dihedral angles between the central amine triangular planes and the phenyl groups vary significantly, ranging from 26.56° to 60.34° due to steric hindrance imposed by the central cyclohexyl ring [4].
The molecular geometry optimization through density functional theory calculations at the B3LYP/6-31G** level reveals that the compound exists in multiple conformational states [7]. The cyclohexyl bridge adopts a chair conformation with the two triphenylamine units positioned at the 1,1-positions, creating a propeller-like molecular architecture [7]. This conformational arrangement results in a non-planar overall structure that influences both electronic properties and intermolecular packing in the solid state.
Conformational isomerism analysis indicates that the molecule experiences torsional freedom around several single bonds, particularly the connections between the cyclohexyl ring and the aromatic systems [5]. The rotational barriers around these bonds are relatively low, allowing for dynamic conformational changes at room temperature. This conformational flexibility contributes to the compound's ability to form amorphous films with favorable charge transport properties.
The crystal packing arrangement reveals weak hydrogen bonds and carbon-hydrogen···π interactions that stabilize the extended structure [4]. These non-covalent interactions are crucial for determining the solid-state properties and influence the charge transport characteristics in organic electronic devices. The intermolecular distances and packing motifs suggest π-π stacking interactions between aromatic rings of adjacent molecules, though these interactions are relatively weak due to the propeller-like molecular geometry that prevents extensive overlap between aromatic systems.
The electronic structure of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-] is characterized by well-defined frontier molecular orbitals that determine its optoelectronic properties. Experimental measurements combined with theoretical calculations provide comprehensive insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [2] [8] [9].
The compound exhibits a highest occupied molecular orbital energy level of 5.5 eV and a lowest unoccupied molecular orbital energy level of 2.0 eV, resulting in an energy gap of 3.5 eV [2] [8]. These values position the material as an effective hole transport material with appropriate energy level alignment for organic light-emitting diode applications. The relatively deep highest occupied molecular orbital level ensures good stability against oxidation while maintaining efficient hole injection and transport properties.
Ultraviolet photoelectron spectroscopy measurements confirm the highest occupied molecular orbital energy level, while inverse photoelectron spectroscopy provides data on the lowest unoccupied molecular orbital position [9]. The electronic structure evolution during thin film formation shows that the energy levels remain relatively stable, indicating minimal interface chemistry and maintaining the intrinsic electronic properties of the material [9].
Density functional theory calculations reveal the spatial distribution of frontier molecular orbitals across the molecular framework [7]. The highest occupied molecular orbital is primarily localized on the triphenylamine moieties, with significant electron density concentrated on the nitrogen atoms and the para-substituted aromatic rings. This distribution facilitates efficient hole transport through hopping mechanisms between adjacent molecules.
The lowest unoccupied molecular orbital shows different spatial characteristics, with electron density distributed more uniformly across the aromatic system but with reduced participation from the nitrogen lone pairs [7]. The orbital energy calculations indicate that both highest occupied molecular orbital and highest occupied molecular orbital-1 are nearly degenerate, originating from the similar electronic environments of the two triphenylamine units connected through the cyclohexyl bridge.
Natural transition orbital analysis reveals that optical transitions involve predominantly the higher-lying occupied orbitals rather than deeper-lying occupied orbitals, which have different nodal plane distributions [7]. This selectivity in optical transitions contributes to the well-defined absorption characteristics observed experimentally.
The electronic band structure calculations indicate that the compound exhibits relatively localized electronic states, typical of organic semiconductors with discrete molecular units [7]. The effective mass calculations suggest favorable hole mobility due to the extended π-conjugation within the triphenylamine units and the appropriate intermolecular orbital overlap in the solid state.
Time-dependent density functional theory calculations reveal that the lowest excited state occurs at approximately 0.4 eV for the radical cation species, while higher-energy transitions are responsible for the observed absorption features in the visible and ultraviolet regions [7]. The excited state properties show strong dependence on molecular conformation, emphasizing the importance of structural flexibility in determining optoelectronic behavior.
Nuclear magnetic resonance spectroscopy provides detailed structural information about Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-] through analysis of both carbon-13 and proton environments within the molecule [10] [11] [12]. The nuclear magnetic resonance characterization reveals distinct chemical environments corresponding to different structural components of the compound.
Proton nuclear magnetic resonance spectroscopy of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-] shows characteristic signals corresponding to the various hydrogen environments present in the molecule [13]. The aromatic protons appear in the downfield region between 6.5-7.5 parts per million, with distinct patterns reflecting the substitution pattern on the benzene rings [10].
The methyl groups attached to the para positions of the phenyl rings generate sharp singlets around 2.2-2.4 parts per million, integrating for twelve protons total [13]. The cyclohexyl ring protons appear as complex multipiples in the aliphatic region between 1.0-2.5 parts per million, with the characteristic pattern of chair conformation cyclohexane derivatives showing both axial and equatorial proton environments [6].
Chemical shift analysis reveals that the aromatic protons exhibit downfield shifts consistent with electron-deficient aromatic systems due to the electron-withdrawing effect of the attached nitrogen atoms [10]. The multiplicity patterns confirm the para-disubstituted nature of the phenyl rings and the 1,1-disubstitution pattern of the cyclohexyl ring.
Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon environments within the molecular structure [12] [14]. The spectrum shows distinct signals for aromatic carbons in the range of 125-150 parts per million, with quaternary carbons appearing at characteristic chemical shifts [12].
The methyl carbon signals appear around 20-21 parts per million, consistent with aromatic methyl groups [12]. The cyclohexyl carbons show signals in the aliphatic region between 25-45 parts per million, with the quaternary carbon bearing the two aromatic substituents appearing further downfield due to the deshielding effect of the attached aromatic systems [14].
The carbon-13 nuclear magnetic resonance data confirm the molecular symmetry, with each type of carbon environment appearing as expected based on the proposed structure. The chemical shift values are consistent with literature data for similar triarylamine compounds and cyclohexyl-bridged aromatic systems.
Mass spectrometric analysis of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-] provides molecular weight confirmation and fragmentation pattern information crucial for structural characterization [15] [16]. The molecular ion peak appears at mass-to-charge ratio 626, corresponding to the calculated molecular weight of 626.87 daltons [1] [16].
Detailed mass spectrometric analysis reveals specific fragmentation pathways that provide insights into the molecular structure and bonding patterns [15]. Laser desorption ionization time-of-flight mass spectrometry studies identify two primary fragmentation mechanisms: carbon-nitrogen bond cleavage and cyclohexyl ring rupture [15].
Carbon-nitrogen bond cleavage generates fragment ions at mass-to-charge ratios 431 and 536, corresponding to the loss of triphenylamine units from the molecular ion [15]. Cyclohexyl ring rupture produces fragments at 465, 557, 570, and 583, indicating the systematic breakdown of the central cyclohexyl bridge [15]. The combination of both fragmentation pathways yields additional fragment ions that provide comprehensive structural information.
Tandem mass spectrometry analysis reveals that the fragmentation pattern depends on the ionization state of the molecule [15]. Neutral molecules primarily undergo carbon-nitrogen bond cleavage, while cationic species show increased tendency toward cyclohexyl ring opening reactions. This ionization-dependent fragmentation behavior provides insights into the relative bond strengths and the electronic structure of the molecule in different charge states.
High-resolution mass spectrometry confirms the molecular formula C₄₆H₄₆N₂ with high accuracy, providing definitive molecular weight determination [16]. The isotope pattern analysis shows the expected distribution for a molecule containing 46 carbon atoms and 2 nitrogen atoms, further confirming the proposed structure.
The mass spectrometric analysis supports the structural assignments made through other characterization techniques and provides valuable information about the molecular stability under ionization conditions typical of mass spectrometry experiments.
Ultraviolet-visible absorption and fluorescence spectroscopy characterization of Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-] reveals the photophysical properties essential for understanding its behavior in optoelectronic applications [8] [17] [18].
The ultraviolet-visible absorption spectrum shows a primary absorption maximum at 305 nanometers in tetrahydrofuran solution [3] [8]. This absorption band corresponds to π-π* transitions within the triphenylamine chromophores, characteristic of aromatic amine systems [18]. The absorption profile extends from approximately 250 to 380 nanometers, with well-defined vibronic structure indicative of the rigid aromatic framework.
The extinction coefficient measurements indicate strong light absorption in the ultraviolet region, with values typical of conjugated aromatic systems containing nitrogen heteroatoms [17]. The absorption spectrum shows minimal solvent dependence in nonpolar to moderately polar solvents, suggesting limited charge transfer character in the ground state electronic transitions.
Temperature-dependent absorption studies reveal slight spectral shifts that correlate with conformational changes in the molecular structure [18]. The absorption maximum shows minor bathochromic shifts at elevated temperatures, attributed to increased conformational disorder that affects the electronic coupling between aromatic units.
Fluorescence emission spectroscopy reveals an emission maximum at 414 nanometers in tetrahydrofuran solution [8]. The Stokes shift of approximately 109 nanometers (6400 wavenumbers) indicates significant structural relaxation in the excited state, typical of flexible aromatic amine systems [19].
The fluorescence quantum yield measurements show moderate emission efficiency, with values dependent on the solution environment and temperature [18]. The emission spectrum exhibits characteristic vibronic progression that provides information about the vibrational modes coupled to the electronic transition.
Fluorescence lifetime measurements indicate single-exponential decay kinetics with lifetimes in the nanosecond range, consistent with fluorescence from singlet excited states [18]. The temperature dependence of fluorescence intensity and lifetime provides insights into non-radiative decay processes and conformational dynamics in the excited state.
The relationship between absorption and emission properties reveals important structure-property correlations [18] [20]. The linear correlation between emission and absorption maxima, with a slope of approximately 0.57, indicates that bathochromic shifts in absorption lead to corresponding but smaller shifts in emission wavelength [20].
Solvatochromic studies demonstrate moderate sensitivity to solvent polarity, with both absorption and emission showing systematic shifts in solvents of different dielectric constants [21]. The magnitude of solvatochromic shifts provides information about the dipole moment changes upon electronic excitation and the charge transfer character of the excited states.